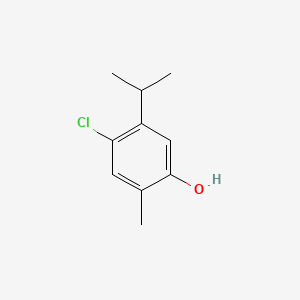

Chlorcarvacrol

Vue d'ensemble

Description

Il est principalement utilisé comme médicament pour traiter les hémorroïdes, les fissures anales et le prurit anal . Le Carvasept est un dérivé du carvacrol, un phénol monoterpénoïde que l'on trouve dans l'huile essentielle d'origan et de thym.

Applications De Recherche Scientifique

Carvasept has a wide range of applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: Carvasept is studied for its antimicrobial properties. It has been shown to exhibit activity against a variety of bacterial and fungal strains.

Medicine: The compound is used in the formulation of topical medications for the treatment of hemorrhoids, anal fissures, and pruritus ani. Its anti-inflammatory and analgesic properties make it effective in alleviating symptoms associated with these conditions.

Industry: Carvasept is used in the production of disinfectants and antiseptics due to its antimicrobial properties. It is also used as a preservative in various formulations.

Safety and Hazards

Mécanisme D'action

The mechanism of action of Carvasept involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This antimicrobial activity is attributed to the presence of the chlorine atom and the phenolic hydroxyl group, which enhance its ability to penetrate and disrupt microbial membranes .

Analyse Biochimique

Biochemical Properties

Chlorcarvacrol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in oxidative stress responses. It has been observed to modulate the activity of antioxidant enzymes such as superoxide dismutase and catalase, thereby enhancing the cellular defense mechanisms against oxidative damage. Additionally, this compound interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa B (NF-κB), inhibiting its activation and subsequent inflammatory responses .

Cellular Effects

This compound exerts diverse effects on various cell types and cellular processes. In immune cells, this compound has been shown to suppress the production of pro-inflammatory cytokines, thereby reducing inflammation. It also influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular responses. In cancer cells, this compound induces apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. Furthermore, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, resulting in altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events. It inhibits the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators. Additionally, this compound modulates the expression of genes involved in oxidative stress responses, leading to increased production of antioxidant proteins. These molecular interactions collectively contribute to the anti-inflammatory and antioxidant effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects such as reduced inflammation and enhanced antioxidant defense. At high doses, this compound can induce toxic effects, including liver and kidney damage. Studies have identified a threshold dose beyond which the adverse effects outweigh the benefits. It is crucial to determine the optimal dosage range for therapeutic applications of this compound to minimize toxicity while maximizing its pharmacological potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. It undergoes phase I and phase II metabolism, with the involvement of enzymes such as cytochrome P450 and UDP-glucuronosyltransferase. These metabolic processes result in the formation of various metabolites, which are subsequently excreted from the body. This compound also influences metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters such as P-glycoprotein, facilitating its uptake and distribution across cellular membranes. Once inside the cell, this compound can accumulate in specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules and exerts its effects. The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals. For instance, this compound can undergo phosphorylation, which directs it to the mitochondria, enhancing its ability to modulate mitochondrial function and oxidative stress responses .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Carvasept peut être synthétisé par chloration du carvacrol. La réaction implique la substitution d'un atome d'hydrogène sur le cycle aromatique du carvacrol par un atome de chlore. Cela peut être réalisé en utilisant du chlore gazeux ou un agent chlorant tel que le chlorure de thionyle dans des conditions contrôlées. La réaction est généralement effectuée dans un solvant inerte comme le dichlorométhane à basse température pour éviter une sur-chloration.

Méthodes de production industrielle : En milieu industriel, la production de Carvasept implique la chloration à grande échelle du carvacrol. Le procédé est optimisé pour garantir un rendement élevé et une pureté du produit final. Les conditions de réaction, telles que la température, la pression et la concentration des réactifs, sont soigneusement contrôlées pour obtenir le résultat souhaité. Le produit est ensuite purifié par distillation ou recristallisation pour éliminer les impuretés.

Types de réactions :

Oxydation : Le Carvasept peut subir des réactions d'oxydation, où le groupe hydroxyle est converti en groupe carbonyle. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le composé peut être réduit en son alcool correspondant en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Le Carvasept peut participer à des réactions de substitution électrophile aromatique. Par exemple, la nitration peut être effectuée en utilisant un mélange d'acide nitrique concentré et d'acide sulfurique pour introduire un groupe nitro sur le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu aqueux.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Acide nitrique concentré et acide sulfurique pour la nitration.

Principaux produits formés :

Oxydation : Formation de 2-chloro-3-isopropyl-6-méthylbenzaldéhyde.

Réduction : Formation de 2-chloro-3-isopropyl-6-méthylphénol.

Substitution : Formation de 2-chloro-3-isopropyl-6-méthyl-4-nitrophénol.

4. Applications de recherche scientifique

Le Carvasept a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme matière première pour la synthèse de divers composés organiques. Sa réactivité en fait un intermédiaire précieux en synthèse organique.

Biologie : Le Carvasept est étudié pour ses propriétés antimicrobiennes. Il a été démontré qu'il présentait une activité contre une variété de souches bactériennes et fongiques.

Médecine : Le composé est utilisé dans la formulation de médicaments topiques pour le traitement des hémorroïdes, des fissures anales et du prurit anal. Ses propriétés anti-inflammatoires et analgésiques le rendent efficace pour soulager les symptômes associés à ces affections.

Industrie : Le Carvasept est utilisé dans la production de désinfectants et d'antiseptiques en raison de ses propriétés antimicrobiennes. Il est également utilisé comme conservateur dans diverses formulations.

5. Mécanisme d'action

Le mécanisme d'action du Carvasept implique son interaction avec les membranes cellulaires microbiennes. Le composé perturbe l'intégrité de la membrane cellulaire, entraînant une fuite du contenu cellulaire et finalement la mort cellulaire. Cette activité antimicrobienne est attribuée à la présence de l'atome de chlore et du groupe hydroxyle phénolique, qui améliorent sa capacité à pénétrer et à perturber les membranes microbiennes .

Comparaison Avec Des Composés Similaires

Le Carvasept est similaire à d'autres phénols chlorés tels que le chloroxylénol et le chlorothymol. Il est unique dans son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.

Composés similaires :

Chloroxylénol : Utilisé comme antiseptique et désinfectant.

Chlorothymol : Connu pour ses propriétés antimicrobiennes et utilisé dans les bains de bouche et les crèmes antiseptiques.

Chlorocrésol : Utilisé comme conservateur dans les produits pharmaceutiques et les cosmétiques.

La structure unique du Carvasept lui permet d'être plus efficace dans certaines applications, en particulier dans le traitement des hémorroïdes et des fissures anales, où ses propriétés anti-inflammatoires et analgésiques sont bénéfiques.

Propriétés

IUPAC Name |

4-chloro-2-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-6(2)8-5-10(12)7(3)4-9(8)11/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFXNOIULZQAML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205219 | |

| Record name | Carvasept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5665-94-1 | |

| Record name | 4-Chloro-2-methyl-5-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5665-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carvasept | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005665941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carvasept | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15886 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Chlorcarvacrol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carvasept | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chlorocarvacrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORCARVACROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL163606Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the addition of chlorine atoms to alkylphenols affect their anthelmintic activity, specifically against Ascaris worms?

A2: Kochman's research demonstrated that incorporating chlorine atoms into alkylphenol molecules could enhance their effectiveness against Ascaris worms. [] Notably, 5-Chlorcarvacrol exhibited potent paralytic and lethal effects on Ascaris worms in vitro, even at very low concentrations (1:150,000). [] Furthermore, in vivo studies in dogs showed that 5-Chlorcarvacrol effectively expelled Ascaris worms at doses that did not cause toxicity, with reduced irritation compared to Carvacrol or Thymol. []

Q2: What other structural analogs of Chlorcarvacrol have been investigated for their anthelmintic properties?

A3: Beyond 5-Chlorcarvacrol, researchers have explored the anthelmintic potential of other alkylpolyhydroxylchlorobenzol derivatives, including 1-Octyl-5-chlororesorcinol and 5-Octyl-4-chloropyrocartochol. [] These compounds demonstrated promising activity against Ascaris worms, suggesting that further exploration of this structural class is warranted.

Q3: Are there any available analytical methods for differentiating between 4-Hexylresorcinol and 5-Chlorcarvacrol?

A4: Yes, a photometric method has been developed for the specific determination of 4-Hexylresorcinol in the presence of 5-Chlorcarvacrol. [] This method likely exploits differences in the absorption spectra or reactivity of the two compounds to allow for their individual quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

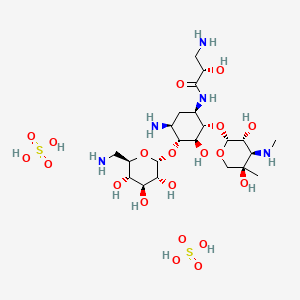

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1221266.png)

![2-Hydroxy-2-[2-hydroxy-6-[[2-[5-[5-[6-hydroxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4,5-dimethoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B1221279.png)